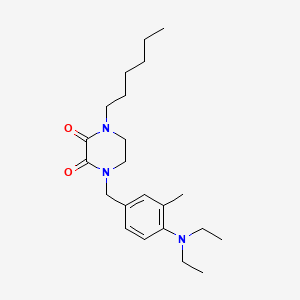![molecular formula C12H15BrINOS B14452774 4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide CAS No. 76226-63-6](/img/structure/B14452774.png)
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a bromophenyl and a methylsulfanyl group, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide typically involves the reaction of 4-bromobenzaldehyde with morpholine and methylthiol in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as refluxing, purification through recrystallization, and drying to obtain the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl-substituted morpholine derivatives.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Chlorophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
- 4-[(4-Fluorophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
- 4-[(4-Methylphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
Uniqueness
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This makes it a valuable compound for studying halogen-specific effects in chemical and biological systems.
Eigenschaften
CAS-Nummer |
76226-63-6 |
|---|---|
Molekularformel |
C12H15BrINOS |
Molekulargewicht |
428.13 g/mol |
IUPAC-Name |
4-[(4-bromophenyl)-methylsulfanylmethylidene]morpholin-4-ium;iodide |
InChI |
InChI=1S/C12H15BrNOS.HI/c1-16-12(14-6-8-15-9-7-14)10-2-4-11(13)5-3-10;/h2-5H,6-9H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VRXKHTYQUPZFCW-UHFFFAOYSA-M |
Kanonische SMILES |
CSC(=[N+]1CCOCC1)C2=CC=C(C=C2)Br.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



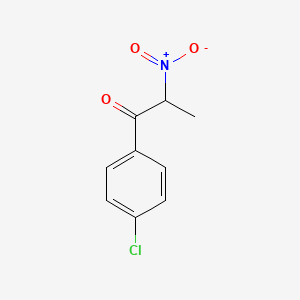

![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)


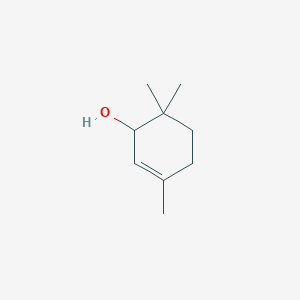
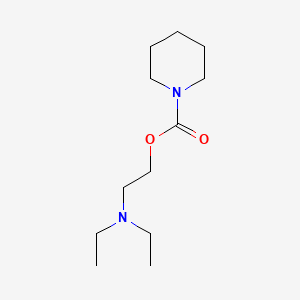
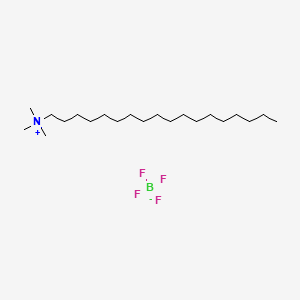
![{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14452738.png)
![1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14452743.png)
